Product packaging for caesalpinin C(Cat. No.:)

caesalpinin C

Cat. No.: B1251500
M. Wt: 416.5 g/mol
InChI Key: MYVHVFGKOZGBLW-RAMHWAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caesalpinin C is a cassane-type furanoditerpenoid compound isolated from plants of the genus Caesalpinia , such as Caesalpinia crista . Compounds in the caesalpinin class are recognized for their complex cassane diterpene structures and have been a subject of interest in pharmacological research due to their demonstrated biological activities . Research on related cassane diterpenoids has indicated potential for a range of biological effects, including anticancer properties, with studies suggesting activity through pathways such as the induction of apoptosis in various cancer cell lines . Furthermore, cassane diterpenoids from Caesalpinia species have been investigated for antimalarial and anti-inflammatory potential, highlighting the value of this chemical class in drug discovery efforts . The specific mechanism of action, molecular targets, and full spectrum of applications for this compound are areas of active investigation. Researchers are encouraged to consult the latest primary scientific literature for detailed protocols and emerging findings. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O6 B1251500 caesalpinin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-methylidene-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate

InChI

InChI=1S/C24H32O6/c1-13-16-7-9-24(27)22(4,5)20(29-14(2)25)12-21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,16,18,20-21,27H,1,7,9,11-12H2,2-6H3/t16-,18-,20+,21-,23-,24+/m0/s1

InChI Key

MYVHVFGKOZGBLW-RAMHWAOYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=C)[C@@H]3CC2)C)O)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=C)C3CCC2(C1(C)C)O)C)OC(=O)C

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation

Strategic Extraction and Chromatographic Isolation Techniques for Caesalpinin C

The initial step in obtaining this compound involves the extraction of plant material, typically the seed kernels of Caesalpinia species, such as Caesalpinia crista or Caesalpinia bonduc. Various extraction methods can be employed, including maceration, reflux, and ultrasonic-assisted extraction, often utilizing solvents like ethanol (B145695) or dichloromethane. d-nb.infoijfmr.comrjpbcs.com Following extraction, the crude extract contains a complex mixture of compounds.

Chromatographic techniques are then crucial for the isolation and purification of this compound from this mixture. Common approaches include silica (B1680970) gel column chromatography, often employing gradient elution with solvent systems such as dichloromethane-methanol or petroleum ether-ethyl acetate. rsc.orgcovenantuniversity.edu.ngrsc.org Further purification steps may involve Sephadex LH-20 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) using reversed-phase columns and methanol-water mixtures as the mobile phase. covenantuniversity.edu.ngrsc.orgresearchgate.net This multi-step chromatographic process allows for the separation of this compound based on its polarity and other chemical properties, ultimately yielding the compound in a purified form suitable for structural analysis.

Comprehensive Spectroscopic and Spectrometric Analysis for Absolute Configuration Determination

Once isolated, the structure of this compound is determined through a combination of spectroscopic and spectrometric methods. These techniques provide complementary information about the molecular formula, functional groups, connectivity of atoms, and the three-dimensional arrangement of the molecule.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the signals of each proton and carbon atom in the molecule and determining their connectivity. rsc.orgresearchgate.netresearchgate.net

1D NMR (¹H and ¹³C NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environments, and their relative numbers. The ¹³C NMR spectrum reveals the different types of carbon atoms. Analysis of chemical shifts, splitting patterns, and integration in 1D NMR spectra provides initial clues about the functional groups and the carbon skeleton. rsc.orgchula.ac.thresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms. researchgate.netdoi.orgnih.gov COSY reveals correlations between coupled protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon framework and locating functional groups. rsc.orgnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly useful for determining the relative stereochemistry by showing through-space correlations between protons that are in close proximity. rsc.orgresearchgate.net

Detailed analysis of NMR data allows for the complete assignment of all proton and carbon signals and the construction of the planar structure of this compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the accurate molecular weight of this compound, which in turn allows for the determination of its elemental composition (molecular formula). d-nb.inforsc.orgresearchgate.net Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used. researchgate.netresearchgate.net The precise mass measurement obtained from HR-MS helps to confirm the molecular formula deduced from NMR data and provides confidence in the structural assignment. For example, the molecular formula of this compound has been reported as C₂₃H₃₂O₆, corresponding to a monoisotopic mass of 404.21988 Da. uni.lu

X-ray Crystallography for Crystalline Forms

If this compound can be obtained in crystalline form, X-ray crystallography provides an unequivocal determination of its solid-state structure, including the precise positions of all atoms and their connectivity, as well as the absolute configuration. researchgate.netresearchgate.netuni.lu This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the atomic structure is determined. uni-siegen.dewikipedia.org While not always feasible due to the difficulty in obtaining suitable crystals, X-ray crystallography offers the most definitive structural information when applicable. Studies on related cassane diterpenoids have successfully utilized X-ray diffraction to confirm structures and absolute configurations. researchgate.netresearchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Molecules

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. researchgate.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum with theoretically calculated ECD spectra for possible enantiomers, the absolute configuration of the molecule can be assigned. researchgate.netnih.govresearchgate.net This method is particularly valuable when X-ray crystallography is not possible.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. researchgate.netresearchgate.net

IR Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. The IR spectrum shows absorption bands at specific frequencies that correspond to the characteristic functional groups present in the molecule, such as hydroxyl, carbonyl, and carbon-carbon double bonds. researchgate.netumanitoba.ca This helps to confirm the presence of certain structural features indicated by NMR and MS data.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. This technique is useful for detecting chromophores, which are functional groups that absorb UV or visible light, typically due to the presence of conjugated pi systems. upi.edumdpi.com The λmax values and absorbance intensities in the UV-Vis spectrum can provide information about the type and extent of conjugation in the molecule. researchgate.netresearchgate.net

Bioassay-Guided Fractionation and Isolation Strategies

Bioassay-guided fractionation is a key strategy in natural product chemistry to isolate bioactive compounds from complex plant extracts. This approach involves systematically separating a crude extract into fractions and then testing these fractions for a specific biological activity. Fractions exhibiting activity are further purified, and the process of fractionation and bioassay is repeated until pure, active compounds are obtained. While bioassay-guided studies on Caesalpinia species have led to the isolation of various bioactive compounds, including other cassane diterpenes and flavonoids with activities such as cytotoxicity, antibacterial, antiviral, and anti-inflammatory effects nih.govcapes.gov.brunimelb.edu.aufigshare.comuni.luresearchgate.netnih.gov, this compound has also been isolated in studies employing these methods, sometimes alongside the primary bioactive compounds being tracked mdpi.comresearchgate.netnih.gov.

The isolation of this compound typically begins with the extraction of plant material, such as the seed kernels of Caesalpinia crista or Caesalpinia bonduc, using organic solvents. Dichloromethane (CH₂Cl₂) is a commonly used solvent for the initial extraction of cassane diterpenes from C. crista seed kernels researchgate.netmdpi.com. Methanol (B129727) and ethanol extracts of Caesalpinia species have also been subjected to fractionation to isolate various compounds nih.govresearchgate.netnih.gov.

Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning or various chromatographic techniques for preliminary separation. Silica gel column chromatography is a widely employed method for the fractionation of Caesalpinia extracts. Elution is typically performed using gradient systems of solvents with increasing polarity, such as mixtures of hexane, petroleum ether, benzene, ethyl acetate, and methanol researchgate.netnih.gov. This process yields fractions with different polarities, which can then be tested for biological activity if a bioassay-guided approach is being followed for other compounds present in the extract.

Further purification of fractions containing this compound, or fractions from which it is subsequently isolated, often involves additional chromatographic steps. Techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC), including reversed-phase HPLC (RP-HPLC), are utilized to obtain pure compounds researchgate.netnih.gov. For instance, one reported procedure for isolating this compound from C. bonduc involved silica gel column chromatography followed by RP-HPLC purification nih.gov.

Structural elucidation of isolated this compound is performed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (such as COSY, HMQC, and HMBC), is crucial for determining the carbon-hydrogen framework and the positions of substituents capes.gov.brunimelb.edu.auresearchgate.netnih.gov. Mass spectrometry (MS), including Electron Spray Ionization Mass Spectrometry (ESIMS) and High-Resolution ESIMS (HR-ESIMS), provides molecular weight and fragmentation pattern information, aiding in the determination of the molecular formula and structural fragments uni.luresearchgate.netnih.gov. Infrared (IR) spectroscopy is also used to identify key functional groups present in the molecule researchgate.net.

While specific bioassay data directly guiding the isolation of this compound through every step of fractionation is not always explicitly detailed for this particular compound in the surveyed literature, the methodologies used for its isolation are consistent with the advanced techniques employed in bioassay-guided natural product discovery from Caesalpinia species. The isolation procedures involve systematic extraction and a sequence of chromatographic separations, with fractions often monitored by spectroscopic analysis and, in many Caesalpinia studies, evaluated for biological activity to direct the purification process towards bioactive constituents nih.govresearchgate.netnih.gov.

The following table illustrates a generalized scheme representing the typical steps involved in the isolation of compounds, including this compound, from Caesalpinia species using methods described in relevant research.

StepProcedureSolvents/Stationary PhaseMonitoring/AnalysisOutcome
1. Extraction Maceration or PercolationMethanol, Dichloromethane, Ethanol, HexaneGravimetric YieldCrude Extract
2. Initial Fractionation Silica Gel Column ChromatographyGradient of non-polar to polar solvents (e.g., Hexane/EtOAc, CH₂Cl₂/MeOH)Thin Layer Chromatography (TLC), UV visualizationFractions of varying polarity
3. Bioassay Screening Evaluation of fractions for specific activityN/Ae.g., MTT assay, Antibacterial assayIdentification of active fraction(s)
4. Further Purification Sephadex LH-20, preparative HPLC/RP-HPLCSolvent systems (e.g., MeOH/H₂O, MeCN/H₂O)TLC, HPLC profile, Spectroscopic analysisEnriched fractions or impure compounds
5. Isolation Repeated Chromatography (if necessary)Optimized solvent systemsHPLC, NMRPure Compound (e.g., this compound)
6. Structural Elucidation Spectroscopic AnalysisNMR, MS, IRSpectral Data AnalysisIdentification of Compound Structure

Biosynthetic Pathways and Precursor Studies

Elucidation of the Biosynthetic Route to Cassane Diterpenoids in Caesalpinia Species

The genus Caesalpinia is a known source of cassane and norcassane diterpenoids. jmp.irphcogcommn.org These compounds are formed through a biosynthetic pathway that involves the rearrangement of a pimarane (B1242903) precursor. jmp.irresearchgate.netacs.orgresearchgate.net Cassane diterpenoids possess a tricyclic skeleton, which can sometimes be fused with a furan (B31954) ring or a butanolide lactone. phcogcommn.orgmdpi.com The basic cassane skeleton features a tricyclic core with specific substitutions at positions 13 and 14. jmp.ir While the general outline involving a pimarane precursor is established, the precise, step-by-step enzymatic route leading specifically to caesalpinin C and other complex cassane structures in Caesalpinia species is an area of ongoing research. Studies have investigated the phytochemical composition of various Caesalpinia species, identifying numerous cassane-type diterpenoids, which provides a basis for understanding the diversity of structures arising from this pathway. researchgate.netresearchgate.nettandfonline.comjst.go.jpacs.org

Enzymatic Activities Involved in this compound Biosynthesis

The biosynthesis of diterpenoids, including cassanes, involves a series of enzymatic reactions starting from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). jmb.or.krcjnmcpu.com GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonic acid (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. jmb.or.krcjnmcpu.com Diterpene synthases are key enzymes responsible for cyclizing GGPP to form the basic diterpene skeletons, such as the pimarane framework. jmb.or.krcjnmcpu.comenzyme-database.org Subsequently, cytochrome P450 enzymes and other modifying enzymes catalyze further transformations, including hydroxylations, oxidations, and rearrangements, to yield the diverse array of cassane diterpenoids. cjnmcpu.combiorxiv.orgmdpi.com While the general classes of enzymes involved in diterpenoid biosynthesis are known, specific enzymatic activities directly responsible for the conversion of a pimarane intermediate to the unique structure of this compound have not been explicitly detailed in the provided search results. Research in other plant systems has identified specific enzymes like diterpene synthases and cytochrome P450s crucial for the biosynthesis of complex natural products. cjnmcpu.combiorxiv.orgmdpi.comnih.govrfi.ac.uk

Investigation of Proposed Biosynthetic Precursors (e.g., Pimarane Derivatives)

The literature strongly suggests that natural cassane and norcassane diterpenes are biosynthetic rearrangement products derived from pimarane precursors. jmp.irresearchgate.netacs.orgresearchgate.net Pimarane diterpenes share a common tetracyclic skeleton with cassanes before the characteristic rearrangement occurs. jmb.or.kr Studies on Caesalpinia species have isolated isopimarane (B1252804) diterpenes, further supporting the role of this structural class as potential precursors. researchgate.netresearchgate.net For instance, isopimarane diterpenes like caesalfurfuric acids A and B have been isolated from Caesalpinia furfuracea. researchgate.net The biosynthetic transformation from a pimarane skeleton to the cassane skeleton involves a molecular rearrangement. jmp.irresearchgate.netacs.orgresearchgate.net While pimarane derivatives are widely accepted as the foundational precursors, specific studies detailing the conversion steps and intermediates leading directly to this compound from a identified pimarane precursor were not found within the search results.

Metabolic Profiling and Pathway Analysis of this compound Accumulation

Metabolic profiling involves the comprehensive analysis of metabolites within a biological system and can be used to understand biosynthetic pathways and the accumulation of specific compounds. nih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org While the provided search results discuss metabolic profiling in the context of other plant compounds and responses to stress, there is no specific information detailing metabolic profiling studies focused on the accumulation of this compound in Caesalpinia species. nih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org Such studies could potentially identify intermediates in the biosynthetic pathway, correlate enzyme expression levels with this compound production, and provide insights into the regulation of its biosynthesis. Research has utilized metabolic profiling to identify key metabolites and pathways in various plant species under different conditions. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Biological Activities and Mechanistic Investigations of Caesalpinin C and Analogues

Antimalarial Activity: In Vitro Efficacy and Molecular Mechanisms

The antimalarial potential of Caesalpinia crista extracts and isolated compounds, including caesalpinin C, has been investigated, demonstrating inhibitory effects against the malaria parasite Plasmodium falciparum.

Inhibition of Plasmodium falciparum Growth

Studies have shown that caesalpinins C-G, along with norcaesalpinins A-E, exhibit significant inhibitory effects on Plasmodium falciparum growth in vitro. The antimalarial activity of isolated diterpenes from C. crista has been reported with varying half maximal inhibitory concentration (IC50) values, indicating dose-dependent effects. For instance, norcaesalpinin E demonstrated potent inhibitory activity against Plasmodium falciparum (FCR-3/A2 clone) with an IC50 value of 0.090 μM, which was more potent than the standard antimalarial drug chloroquine (B1663885) (IC50, 0.29 μM).

Identification of Specific Molecular Targets within the Malaria Parasite

While the broad antimalarial activity of this compound and its analogues has been observed, specific molecular targets within the malaria parasite Plasmodium falciparum are areas of ongoing research. Studies on other compounds from Caesalpinia species and related diterpenoids have explored targets such as enoyl-ACP reductase (PfENR) and glycosylphosphatidylinositol (GPI) biosynthesis pathways, suggesting potential avenues for investigating the mechanisms of action of this compound.

Evaluation of Activity against Drug-Resistant Strains

The activity of Caesalpinia extracts and some isolated compounds against drug-resistant strains of Plasmodium falciparum has been noted. For instance, a study on Caesalpinia pluviosa showed that certain fractions possessed significant antimalarial activity against both chloroquine-sensitive (3D7) and -resistant (S20) strains of P. falciparum. Given that drug resistance is a major challenge in malaria treatment, evaluating the efficacy of this compound against various resistant strains is crucial for determining its therapeutic potential.

Anti-inflammatory Activity: Cellular and Molecular Pathway Modulation

Beyond its antimalarial effects, this compound and related compounds have demonstrated anti-inflammatory properties, involving the modulation of cellular and molecular pathways.

Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6)

Studies on cassane furanoditerpenoids, such as Caesalpinin M2, which is related to this compound and isolated from Caesalpinia minax, have shown inhibitory effects on the expression of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in LPS-activated bone marrow-derived macrophages. The suppression of these key mediators of inflammation highlights a potential mechanism for the anti-inflammatory action of these compounds.

Interaction with Glucocorticoid Receptor (GR) Signaling and NF-κB Pathway Transrepression

Investigations into the anti-inflammatory mechanisms of related cassane diterpenoids, such as Caesalpinin M2, have revealed interactions with the glucocorticoid receptor (GR) signaling pathway. Caesalpinin M2 was found to bind to the GR in the ligand binding site and mediate gene-inhibitory effects by activating GR. Importantly, this compound was shown to repress NF-κB-dependent transcription by facilitating the interaction between GR and the p65 subunit of NF-κB. This occurs without inducing GR binding to glucocorticoid response element-dependent genes, which are typically associated with the side effects of glucocorticoids. This suggests that some caesalpinin analogues may act as selective glucocorticoid receptor modulators (SGRMs), offering potential anti-inflammatory benefits with a reduced risk of typical glucocorticoid side effects. The NF-κB pathway is a critical regulator of inflammatory responses, and its transrepression by GR is a known mechanism for the anti-inflammatory actions of glucocorticoids.

Modulation of Inflammatory Enzyme Activities (e.g., 5-lipoxygenase)

Inflammation is a complex biological response involving various enzymes. Research indicates that compounds from the Caesalpinia genus, from which this compound is derived, can modulate inflammatory pathways, including the activity of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, potent lipid mediators involved in inflammatory and allergic reactions. frontiersin.orgmdpi.comnih.gov Studies on extracts from Caesalpinia crista leaves, for instance, have demonstrated inhibition of 5-lipoxygenase activity. ijpsonline.com While specific data for this compound's direct modulation of 5-lipoxygenase activity is not extensively detailed in the provided search results, the presence of cassane-type diterpenoids and polyphenols in Caesalpinia species, known for anti-inflammatory properties, suggests a potential area for further investigation regarding this compound. ijpsonline.comijpsonline.comijpsr.infoacademicjournals.org

Antioxidant Activity: Free Radical Scavenging and Oxidative Stress Protection

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various diseases, including cancer and inflammatory conditions. mdpi.comwikipedia.orgusp.br Antioxidants play a crucial role in neutralizing free radicals and protecting against oxidative damage. bioline.org.br Compounds from the Caesalpinia genus have been reported to possess significant antioxidant activities. ijpsonline.comnih.govuminho.ptnih.gov

In Vitro Assays of Radical Scavenging Capacity (e.g., DPPH, ORAC-FL)

In vitro assays are commonly used to evaluate the free radical scavenging capacity of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method that measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. wikipedia.orgrsc.orgresearchgate.net Studies on extracts from Caesalpinia species have shown significant DPPH radical scavenging activity. nih.govresearchgate.net For example, an ethanolic extract of Caesalpinia bonducella seeds demonstrated dose-dependent DPPH activity, with an IC₅₀ value of 74.73 µg/ml compared to ascorbic acid's 26.68 µg/ml. nih.gov Another study on Caesalpinia pulcherrima also reported DPPH scavenging activity for isolated polyphenolics. nih.gov While direct DPPH or ORAC-FL data specifically for isolated this compound is not provided, the strong antioxidant activity observed in Caesalpinia extracts suggests that this compound, as a component, may contribute to this effect.

Interactive Data Table: DPPH Radical Scavenging Activity of Caesalpinia bonducella Extract

SampleIC₅₀ (µg/ml)
Caesalpinia bonducella ethanolic extract74.73
Ascorbic acid (Standard)26.68

Mechanisms of Antioxidant Action in Cellular Models

In cellular models, the mechanisms of antioxidant action can involve direct radical scavenging, modulation of antioxidant enzyme systems, or protection against oxidative damage to cellular components like lipids, proteins, and DNA. wikipedia.orgusp.brbioline.org.br While the provided information highlights the general antioxidant properties of Caesalpinia extracts and the role of polyphenols in these effects, specific cellular mechanisms of action for this compound are not detailed. researchgate.netnih.gov However, the ability of Caesalpinia extracts to protect against oxidative stress in cellular systems has been noted, suggesting potential mechanisms such as preventing lipid peroxidation or protecting DNA from damage. bioline.org.br

Anticancer and Cytotoxic Activities: Apoptosis Induction and Molecular Target Engagement

Numerous studies have investigated the anticancer and cytotoxic activities of compounds derived from Caesalpinia species. ijpsonline.comijpsr.infouminho.ptresearchgate.net These activities often involve the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. longdom.orgresearchgate.netlongdom.org

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

Extracts and isolated compounds from Caesalpinia have demonstrated cytotoxicity against a variety of cancer cell lines. ijpsonline.comijpsonline.comijpsr.infonih.govresearchgate.netresearchgate.netrsc.org For instance, Caesalpinia sappan extract showed cytotoxicity against A549 lung cancer cells with an IC₅₀ of 45.19 ± 1.704 μg/mL. nih.gov This extract also exhibited cytotoxicity against T47D, PANC-1, and HeLa cells with varying IC₅₀ values. nih.gov Cassane-type diterpenoids isolated from Caesalpinia crista have shown moderate cytotoxic activity against human breast cancer MCF-7 and human colon cancer HCT116 cell lines, as well as HL-60 and HeLa cells. ijpsonline.comijpsonline.comresearchgate.net While specific in vitro cytotoxicity data for isolated this compound across a broad panel of cancer cell lines is not explicitly provided, the consistent findings of cytotoxic activity for related compounds and extracts suggest that this compound may also possess such properties.

Interactive Data Table: Cytotoxicity of Caesalpinia sappan Extract against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
A549 (Lung)45.19 ± 1.704
T47D68.00
PANC-143.6
HeLa40.88

Mechanisms of Apoptosis Induction (e.g., upregulation of Bax, PARP activation)

Apoptosis induction by Caesalpinia compounds often involves the modulation of key proteins in the apoptotic pathway. longdom.orgresearchgate.netlongdom.org One significant mechanism is the alteration of the balance between pro-apoptotic (like Bax) and anti-apoptotic (like Bcl-2) proteins. longdom.orgresearchgate.netlongdom.orgnih.govresearchgate.netuniprot.org Studies have shown that Caesalpinia extracts can induce apoptosis by increasing the Bax/Bcl-2 protein ratio. longdom.orgresearchgate.netnih.gov Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of caspases, which execute the apoptotic process. uniprot.orgembopress.orgnih.gov

Another key event in apoptosis is the activation and cleavage of Poly (ADP-ribose) polymerase (PARP). longdom.orgresearchgate.netlongdom.orgembopress.orggoogle.com PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, is considered a hallmark of apoptosis. longdom.orglongdom.org Research on Caesalpinia bonducella extract has demonstrated that it induces apoptosis via the upregulation of Bax and the activation (cleavage) of PARP in Ehrlich ascites tumor cells. longdom.orgresearchgate.netlongdom.org This suggests a mitochondrial-mediated apoptotic pathway where increased Bax leads to caspase-3 activation, which in turn cleaves PARP. longdom.orglongdom.org

Molecular Interactions with Key Cancer-Related Proteins (e.g., Tyrosine Kinase, VEGF, Matrix Metalloproteinases)

Studies on phytochemicals from Caesalpinia species have explored their potential interactions with key proteins involved in cancer progression, such as tyrosine kinase (TK), vascular endothelial growth factor (VEGF), and matrix metalloproteinases (MMP). These proteins are considered important therapeutic targets in cancer due to their roles in processes like cell growth, angiogenesis, and metastasis. nih.govresearchgate.netnih.gov In silico molecular docking analyses of flavonoids isolated from Caesalpinia bonduc have indicated strong interactions with TK, VEGF, and MMP proteins, suggesting their potential as lead compounds for anti-cancer drug development. nih.govresearchgate.netnih.gov While these studies highlight the potential of compounds from the Caesalpinia genus to interact with these cancer-related proteins, the specific molecular interactions of this compound with TK, VEGF, or MMPs have not been explicitly detailed in the provided search results.

Effects on Cell Cycle Progression and Angiogenesis Pathways

Cell cycle progression and angiogenesis are fundamental processes involved in tumor growth and metastasis. Angiogenesis, the formation of new blood vessels, is often stimulated by factors like VEGF. cnic.esscielo.orgfrontiersin.org The regulation of cell cycle checkpoints and inhibitors, such as p21, plays a role in controlling endothelial cell proliferation during angiogenesis. cnic.esnih.gov While research on Caesalpinia species suggests potential anti-cancer activities, including effects on cell proliferation and angiogenesis, the specific effects of this compound on cell cycle progression or angiogenesis pathways are not detailed in the provided search results. Some studies on other compounds from the Caesalpinia genus, such as phanginin JA from Caesalpinia cucullata, have shown antiproliferative effects and the ability to induce cell cycle arrest in cancer cells. researchgate.net

Antiviral Activity: Inhibition of Viral Replication Mechanisms

Extracts and compounds from Caesalpinia species have demonstrated antiviral activities against various viruses. rjpbcs.comphcogcommn.orgijpsonline.comcapes.gov.brrjpbcs.com The antiviral effects can involve inhibiting viral replication at different stages. plos.orgoaepublish.commdpi.com While the precise mechanisms by which this compound exerts antiviral activity at the cellular level are not extensively detailed in the provided information, studies on other antiviral agents highlight mechanisms such as blocking viral replication, inhibiting viral enzymes, or interfering with viral assembly. plos.orgoaepublish.commdpi.comnih.gov

Efficacy against Specific RNA and DNA Viruses (e.g., Paramyxovirus, Orthomyxovirus, Anti-Para3 virus)

Investigations into the antiviral properties of Caesalpinia crista have shown efficacy against specific RNA viruses. Aqueous, ethanol (B145695), and methanol (B129727) extracts derived from C. crista have demonstrated complete inhibition of paramyxovirus and significant inhibitory activity against orthomyxovirus isolates recovered from poultry. rjpbcs.comrjpbcs.com this compound itself has been reported to possess some antiviral activity, although it was noted to be less potent than a positive control in one study. phcogcommn.org Specifically, this compound was found to be inactive against the para-3 virus. phcogcommn.org However, caesalmin C, a related cassane furanoditerpene isolated from Caesalpinia minax, has shown anti-Para3 virus activity. capes.gov.br

Elucidation of Antiviral Mechanisms at the Cellular Level

The provided search results offer limited specific details on the cellular mechanisms underlying the antiviral activity of this compound. General mechanisms of antiviral action against other viruses, such as Hepatitis C virus, involve targeting viral proteins or interfering with host cell factors essential for viral replication and assembly. plos.orgoaepublish.comnih.gov Further research is needed to fully elucidate the specific cellular targets and pathways modulated by this compound to exert its antiviral effects.

Enzyme Inhibition Studies: Specificity and Binding Kinetics

Enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. Studies on compounds from the Caesalpinia genus have explored their ability to inhibit various enzymes. While some studies have investigated the inhibition of enzymes like glutathione (B108866) S-transferase by other caesalpinin analogues such as caesalpinin B, the inhibition was reported as weak. umanitoba.caresearchgate.net More relevant to this compound and its closely related compounds are studies on phosphodiesterase inhibition.

Modulation of Cellular Proliferation and Differentiation Pathways

The modulation of cellular proliferation and differentiation pathways is a significant area of research for compounds with therapeutic potential. Studies involving Caesalpinia species and their constituents have explored these effects in various cell models and preclinical settings.

Structure Activity Relationship Sar Analyses of Caesalpinin C and Its Analogues

Correlation of Diterpenoid Structural Features with Specific Biological Activities

The biological activities of caesalpinin C and its analogues, primarily cytotoxicity and anti-inflammatory effects, are intrinsically linked to their shared cassane diterpenoid framework. This core structure, a complex arrangement of fused rings, provides the foundational scaffold for interaction with cellular components. However, the presence and nature of specific functional moieties are critical in defining the type and potency of the biological response.

Key structural features that have been correlated with the biological activities of this class of compounds include:

The Furan (B31954) Ring: The presence of a furan ring fused to the diterpenoid core is a characteristic feature of many biologically active cassane diterpenoids, including this compound. This moiety is often associated with the cytotoxic properties of these compounds.

Hydroxyl and Acetyl Groups: The number and position of hydroxyl (-OH) and acetyl (-OAc) groups on the cassane skeleton play a pivotal role in modulating biological activity. For instance, studies on various cassane diterpenoids have suggested that the presence of a hydroxyl or an aldehyde group at the C-20 position is important for their cytotoxic effects. Conversely, the introduction of a hydroxyl group at the C-11 position has been observed to attenuate this activity.

The α,β-Unsaturated Lactone Moiety: In some analogues, the furan ring is replaced by an α,β-unsaturated lactone. This structural variation can significantly influence the compound's biological profile, often contributing to its cytotoxic and anti-inflammatory properties.

The table below summarizes the cytotoxic activities of several cassane diterpenoids isolated from Caesalpinia species, highlighting the influence of different structural features.

CompoundC-20 SubstitutionC-11 SubstitutionCytotoxic Activity (IC50, µM) against HepG2 cells
Caesanamide AAmide Bridge-13.48 ± 1.07
Caesanamide BAmide Bridge-18.91 ± 0.98
Caesanine BAmide Bridge-7.82 ± 0.65

Data sourced from a study on bridged cassane derivatives from the seeds of Caesalpinia sappan.

Impact of Stereochemistry and Functional Group Modifications on Potency and Selectivity

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the case of complex molecules like this compound, with multiple chiral centers, the specific spatial orientation of substituents can dramatically affect how the molecule binds to its biological target. Even subtle changes in stereochemistry can lead to a significant loss or enhancement of potency and can also influence the selectivity of the compound for a particular target.

Functional group modifications are a cornerstone of medicinal chemistry and have been explored in the context of this compound analogues to probe SARs and develop improved therapeutic agents. Key modifications and their observed impacts include:

Modification of the Furan Ring: Alterations to the furan ring or its replacement with other heterocyclic systems can lead to analogues with different biological activities and potencies.

Introduction of Nitrogen-Containing Moieties: The incorporation of nitrogen atoms, for instance in the form of amides or other nitrogen-containing heterocycles, has been shown to yield compounds with significant cytotoxicity.

The following table illustrates the anti-inflammatory activity of various compounds from Caesalpinia sappan, demonstrating the influence of different structural features on the inhibition of pro-inflammatory cytokines.

CompoundKey Structural FeaturesInhibition of IL-6 SecretionInhibition of TNF-α Secretion
EpisappanolDihydrobenzofuranSignificantSignificant
Protosappanin CDihydrobenzofuranSignificantSignificant
BrazilinDihydrobenzofuranHighestHighest
(iso-)Protosappanin BDihydrobenzofuranSignificantSignificant
SappanolDihydrobenzofuranSignificantSignificant

Data sourced from a study on compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes.

Computational Modeling for SAR Prediction and Ligand Design

In recent years, computational modeling has emerged as a powerful tool in drug discovery and development, including the study of natural products like this compound. These in silico methods provide valuable insights into the molecular basis of a compound's activity and can guide the design of new, more effective analogues.

Techniques such as molecular docking are employed to predict the binding orientation and affinity of a ligand (like this compound or its analogues) to the active site of a target protein. For example, a molecular docking study on phanginin I and phanginin J, two cassane diterpenoids structurally related to this compound, investigated their potential to act as antagonists of the TRPV1 receptor, a target for pain relief. Such studies can help identify key amino acid residues involved in the interaction and provide a rationale for the observed biological activity. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. By developing a predictive QSAR model, it becomes possible to estimate the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

While specific computational studies focused solely on this compound are not extensively reported in the available literature, the application of these methods to the broader class of cassane diterpenoids demonstrates their potential to accelerate the discovery of new therapeutic agents based on this natural product scaffold. These computational approaches, in conjunction with traditional medicinal chemistry and biological testing, are crucial for a comprehensive understanding of the SAR of this compound and for the rational design of future drug candidates.

Synthetic and Semisynthetic Chemical Strategies

Total Synthesis of Caesalpinin C and Related Cassane Diterpenoids

Total synthesis of cassane diterpenoids aims to construct the complete molecular architecture from simpler, commercially available starting materials. While the specific total synthesis of this compound was not extensively detailed in the search results, research on the total synthesis of related cassane-type furanoditerpenoids and other complex diterpenoids provides insights into the methodologies employed.

One approach to the total synthesis of heavily oxidized cassane-type diterpenoids, such as neocaesalpin A, involves an intermolecular Diels-Alder reaction to rapidly assemble the core framework. Subsequent oxidation steps are then used to establish the desired oxygenation pattern. researchgate.netresearchgate.netnih.gov Another enantioselective total synthesis of cassane-type furanoditerpenoids featuring an aromatic C ring and a substituted B ring has been reported. This strategy relies on a diastereoselective Diels-Alder reaction of an enantiomerically pure cyclohexene (B86901) derivative. researchgate.netresearchgate.net

The total synthesis of other cassane diterpenes like tomocin A and phanginin K has also been pursued, often with the goal of accessing intermediates that can be used to synthesize related analogs for structure-activity relationship (SAR) studies. colostate.edu Key steps in the total synthesis of cassane furanoditerpenoids can include exo-selective intramolecular Diels-Alder reactions and chemoselective Birch reduction to build the characteristic 6/6/6/5 carbon skeleton. chemrxiv.org

Semisynthesis from Readily Available Natural Precursors (e.g., Abietic Acid)

Semisynthesis offers a potentially more efficient route to cassane diterpenoids by utilizing abundant natural products as starting materials. Abietic acid, a major component of rosin, has been identified as a suitable precursor for the semisynthesis of cassane-type molecules. acs.orgresearchgate.netresearchgate.net

A new strategy for the semisynthesis of the aromatic cassane-type diterpene taepeenin F from abietic acid has been reported. acs.orgresearchgate.netresearchgate.net This approach involves the introduction of a methyl group at C-14, a characteristic feature of the target compound, via a dienone intermediate readily prepared from abietic acid. acs.orgresearchgate.netresearchgate.net While dehydroabietic acid was initially considered, abietic acid appears to be a more suitable starting material due to the presence of the Δ13 double bond, which can be key for introducing the methyl group at C-14. acs.orgresearchgate.net

Semisynthetic routes have also been developed for other cassane diterpenoids starting from commercially available natural lactones like (+)-sclareolide. An expeditious route to cassane-type furan (B31954) diterpenes from (+)-sclareolide has been achieved using a solvent-free Diels-Alder cycloaddition and a decarboxylative dienone-phenol rearrangement as key steps. researchgate.netresearchgate.netnih.gov

Development of Novel Synthetic Methodologies for Cassane Skeleton Elaboration

The complexity of the cassane skeleton necessitates the development of novel synthetic methodologies for its efficient construction and functionalization. Research in this area focuses on developing stereoselective reactions and efficient strategies to assemble the fused ring system and introduce the required oxygenation patterns and substituents.

Methodologies explored include Diels-Alder reactions for constructing the core ring system, as seen in both total and semisynthetic approaches. researchgate.netresearchgate.netnih.govchemrxiv.orgnih.gov Chemoselective reductions and stereoselective oxidations are also crucial for establishing the correct stereochemistry and oxidation levels observed in natural cassane diterpenoids. chemrxiv.org The development of novel reactions, such as mercury(II)-mediated furan oxidation or deoxygenative allylation, can be pivotal in overcoming specific synthetic challenges in accessing the cassane framework and its characteristic functionalities, like the butenolide moiety. researchgate.netresearcher.life

Chemical Modification of this compound for Lead Optimization and Activity Enhancement

Chemical modification of natural products like this compound is a common strategy in drug discovery to optimize their biological activity, improve pharmacokinetic properties, and reduce toxicity. While specific examples of chemical modification of this compound for lead optimization were not prominently featured in the search results, studies on the modification of other cassane diterpenoids provide relevant context.

Chemical modifications of cassane diterpenoids have been undertaken to evaluate their anti-inflammatory and anticancer activities. mdpi.comacs.org SAR studies on synthesized cassane derivatives have shown that modifications, such as the presence or absence of a methyl group at C-14, can influence cytotoxic and anti-inflammatory activities. mdpi.comacs.org These studies highlight the potential for chemical modification to enhance the desired biological effects of cassane-type compounds. For instance, certain semisynthetic derivatives have shown significant apoptotic effects in cancer cell lines. acs.org

Advanced Research Methodologies and Future Directions

Advanced Analytical Chemistry Techniques for Complex Mixture Analysis and Metabolite Profiling

Natural products often exist in complex mixtures within plant extracts, necessitating advanced analytical chemistry techniques for their isolation, identification, and characterization. Metabolite profiling, the systematic study of the small molecules in a biological sample, relies heavily on sophisticated analytical platforms. agresearch.co.nzfrontiersin.orgpharmaron.comdiva-portal.org

Techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are fundamental for separating and identifying metabolites in complex natural extracts. agresearch.co.nzfrontiersin.orgpharmaron.com These methods provide detailed information about the mass-to-charge ratio and fragmentation patterns of compounds, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the structure of isolated compounds and can also be used for analyzing complex mixtures. agresearch.co.nzfrontiersin.org

For Caesalpinin C, advanced analytical techniques are crucial for its isolation from Caesalpinia extracts and for studying its metabolic fate. Metabolite profiling of extracts from different parts of the plant or from plants grown under varying conditions can reveal the distribution and potential variations in this compound content. agresearch.co.nz High-resolution MS can accurately determine the molecular weight and formula of this compound and its potential derivatives or related compounds present in the extract. frontiersin.orgpharmaron.com

Furthermore, analytical techniques are vital for quality control and standardization of extracts or purified this compound for research purposes. While specific analytical data for this compound using these advanced methods were not detailed in the search results, the general application of these techniques to natural product analysis is well-established. agresearch.co.nzfrontiersin.orgfrontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and their potential biological targets (receptors or enzymes) at an atomic level. nih.govnih.govdatadryad.orgalbany.eduucr.edu These methods can predict binding modes, estimate binding affinities, and provide insights into the dynamics of the receptor-ligand complex. nih.govdatadryad.orgalbany.edu

Molecular docking is a widely used computational technique that predicts the preferred orientation and binding pose of a ligand within a target's binding site. nih.gov By evaluating different poses based on scoring functions, docking can suggest how this compound might interact with a specific protein target. nih.gov MD simulations extend this analysis by simulating the movement of atoms and molecules over time, providing information about the stability of the complex and the flexibility of both the ligand and the receptor. nih.govdatadryad.orgalbany.edu

For this compound, computational studies could help predict its potential targets based on its structure and known biological activities of related compounds. If a potential target is identified (e.g., an enzyme or receptor implicated in inflammation or cancer, given the reported activities of Caesalpinia species journalgrid.comjmp.irresearchgate.net), molecular docking could be used to explore how this compound binds to the active site. MD simulations could then be employed to assess the stability of the predicted binding pose and understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

While the search results did not provide specific computational studies on this compound, they highlight the increasing use of these techniques in natural product research and drug discovery. nih.govnih.govucr.edu Applying computational chemistry and MD simulations to this compound could provide valuable theoretical support for experimental findings and guide future research directions, such as identifying key residues involved in binding or suggesting structural modifications to enhance activity or selectivity. nih.gov

Exploration of Synergistic Effects of this compound with Other Phytoconstituents

Natural products often exert their biological effects not through a single compound, but through the combined action of multiple constituents present in the plant extract. nuevo-group.com This phenomenon, known as synergy, can result in an effect greater than the sum of the individual components. nuevo-group.com Investigating the synergistic effects of this compound with other phytochemicals found in Caesalpinia species is a crucial area for future research.

Caesalpinia species are known to contain a variety of compounds, including other diterpenes, flavonoids, and polyphenols. jmp.irresearchgate.netresearchgate.net Research on other plant extracts has shown that synergistic interactions between different phytochemicals can enhance bioavailability, improve solubility, protect active compounds from degradation, or modulate drug resistance mechanisms. nuevo-group.com For example, a polyherbal syrup containing Caesalpinia bonducella extract demonstrated synergistic antimicrobial effects. researchgate.net

Future research could focus on systematically evaluating combinations of purified this compound with other major and minor constituents isolated from the same Caesalpinia source. Experimental designs could involve testing combinations in relevant biological assays (e.g., anti-inflammatory, antimicrobial, or cytotoxic assays, based on the known activities of the genus journalgrid.comjmp.irresearchgate.net) to identify synergistic interactions. nuevo-group.com This could involve checkerboard assays or isobolographic analysis to quantify the nature of the interaction.

Understanding the synergistic potential of this compound within the context of the complex mixture in which it naturally occurs is important for appreciating the full therapeutic potential of Caesalpinia extracts and for potentially developing more effective natural product-based formulations.

Challenges and Emerging Trends in Natural Product Research with this compound

Research into natural products like this compound faces several inherent challenges. One significant challenge is the often low abundance of specific compounds in plant material, making their isolation and purification for detailed study difficult and costly. nih.gov The complexity of natural extracts also poses analytical challenges, requiring sophisticated techniques to identify and quantify individual components. frontiersin.orgfrontiersin.org

Another challenge lies in understanding the complex biological systems of the producing organisms, including the regulation of secondary metabolism. nih.gov Activating silent biosynthetic gene clusters in microorganisms or optimizing production in plants can be challenging. nih.gov Furthermore, establishing reliable and scalable methods for the sustainable production of this compound is crucial for its potential development as a therapeutic agent.

Despite these challenges, several emerging trends are shaping the future of natural product research and offer opportunities for advancing the study of this compound. Advances in genomics and bioinformatics enable genome mining to identify potential biosynthetic gene clusters, even for compounds produced in low quantities. nih.govrsc.org Metabolic pathway engineering and synthetic biology approaches offer the possibility of engineering host organisms (e.g., bacteria, yeast, or even plants) to produce higher yields of this compound or novel analogs. nih.govrsc.org

Advanced analytical platforms with increased sensitivity and resolution continue to improve the ability to profile complex mixtures and identify metabolites. frontiersin.orgfrontiersin.org Computational tools, including machine learning, are increasingly being used to analyze complex omics data, predict biological activities based on chemical structure, and guide the design of experiments. rsc.org

For this compound, embracing these emerging trends will be key to overcoming the challenges. Genome sequencing of Caesalpinia species could reveal the biosynthetic genes for this compound, paving the way for engineered production. nih.gov Advanced analytical techniques will be essential for monitoring production in engineered systems and for detailed structural analysis of isolated compounds. Computational methods can aid in prioritizing research directions and understanding the potential interactions of this compound with biological targets.

Q & A

Basic Research Questions

Q. How is caesalpinin C structurally characterized, and what analytical techniques are critical for confirming its molecular configuration?

  • Methodology : Use spectroscopic techniques (e.g., NMR for proton/carbon assignments, HR-MS for molecular formula) and X-ray crystallography for absolute stereochemistry determination. For diterpenes like this compound, 2D-NMR (COSY, HMBC, NOESY) resolves complex coupling patterns and spatial arrangements . Purity validation requires HPLC with UV/RI detection and comparison to literature data .
  • Key Considerations : Ensure reproducibility by detailing solvent systems, instrumentation parameters, and calibration standards in supplementary materials .

Q. What are the primary natural sources of this compound, and how is it isolated from plant matrices?

  • Methodology : Extract seed kernels of Caesalpinia crista with non-polar solvents (e.g., CH₂Cl₂), followed by chromatographic separation (CC, TLC, HPLC). Fractionation guided by bioactivity (e.g., antiviral assays) or TLC staining .
  • Key Considerations : Document plant authentication (voucher specimens), extraction yields, and solvent ratios to enable replication. Address co-elution challenges using gradient elution or centrifugal partition chromatography .

Q. What in vitro pharmacological activities have been reported for this compound, and how are these assays standardized?

  • Methodology : Antiviral activity assessed via plaque reduction assays (e.g., paravirus models), with IC₅₀ and therapeutic index (TI) calculations. Include controls (e.g., Ribavirin) and cytotoxicity testing (TC₅₀) in cell lines .
  • Key Considerations : Validate assay conditions (cell viability, multiplicity of infection) and report statistical significance (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what synthetic strategies are viable?

  • Methodology : Perform regioselective acetylation or oxidation of hydroxyl groups (e.g., C-7 or C-14 positions). Monitor reactions via TLC/HPLC and characterize products using NMR/MS. Assess bioactivity shifts post-modification .
  • Key Considerations : Optimize reaction conditions (catalyst, temperature) to avoid degradation. Use density functional theory (DFT) to predict reactive sites .

Q. How do contradictions in reported bioactivities of this compound arise across studies, and how can they be resolved?

  • Methodology : Conduct meta-analysis to identify variables (e.g., plant chemotypes, extraction protocols, assay cell lines). Replicate studies under controlled conditions, emphasizing purity (>95% by HPLC) and solvent effects (DMSO concentration in assays) .
  • Key Considerations : Use standardized reference compounds and publish negative results to reduce publication bias .

Q. What role do specific functional groups in this compound play in its antiviral mechanism, and how can this be investigated?

  • Methodology : Employ molecular docking to predict interactions with viral targets (e.g., protease/replicase). Validate via site-directed mutagenesis or competitive inhibition assays. Compare analogues lacking key groups (e.g., acetylated vs. free hydroxyls) .
  • Key Considerations : Pair computational models with SPR (surface plasmon resonance) for binding affinity quantification .

Q. How can the biosynthetic pathway of this compound be elucidated, and what tools are required for pathway engineering?

  • Methodology : Use isotopic labeling (¹³C-glucose) in C. crista cell cultures to trace precursor incorporation. Combine RNA-seq to identify candidate genes (e.g., diterpene synthases) and heterologous expression in E. coli or yeast .
  • Key Considerations : Cross-reference genomic data with phylogenetic analysis of related cassane diterpenes .

Methodological Guidelines

  • Experimental Reproducibility : Provide stepwise protocols in supplementary materials, including raw spectral data, chromatograms, and statistical code .
  • Data Interpretation : Use PCA (principal component analysis) to differentiate bioactivity trends and address outliers .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and negative results to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.